1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
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Overview
Description
1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a heterocyclic compound with a unique structure that combines a quinazolinone core with a hydroxyethyl and sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-mercaptoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a thiol derivative.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxyethyl)-3,3-dimethylindolino-6’-nitrobenzopyrylospiran
- Piperazine, 1-(2-hydroxyethyl)
Uniqueness
1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is unique due to its combination of a quinazolinone core with hydroxyethyl and sulfanylidene groups. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-6-5-12-8-4-2-1-3-7(8)9(15)11-10(12)14/h13H,1-6H2,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGUIVLZBQPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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